Benzoic acid, 4-bromo-, 2-propynyl ester
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Overview
Description
Benzoic acid, 4-bromo-, 2-propynyl ester is an organic compound with the molecular formula C10H7BrO2 It is a derivative of benzoic acid, where the hydrogen atom in the para position is replaced by a bromine atom, and the carboxyl group is esterified with a 2-propynyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzoic acid, 4-bromo-, 2-propynyl ester typically involves the esterification of 4-bromobenzoic acid with propargyl alcohol. The reaction is usually catalyzed by an acid, such as sulfuric acid or hydrochloric acid, and is carried out under reflux conditions to ensure complete conversion. The general reaction scheme is as follows:
4-Bromobenzoic acid+Propargyl alcoholAcid catalystBenzoic acid, 4-bromo-, 2-propynyl ester+Water
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors, which allow for better control of reaction conditions and higher yields. The use of automated systems for the addition of reagents and removal of by-products can further enhance the efficiency of the process.
Chemical Reactions Analysis
Types of Reactions
Benzoic acid, 4-bromo-, 2-propynyl ester can undergo various chemical reactions, including:
Nucleophilic substitution: The bromine atom can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation: The ester group can be oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: The ester group can be reduced to form alcohols or other reduced derivatives.
Common Reagents and Conditions
Nucleophilic substitution: Common reagents include sodium azide, potassium thiocyanate, and primary amines. The reactions are typically carried out in polar aprotic solvents, such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO), at elevated temperatures.
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used under anhydrous conditions.
Major Products Formed
Nucleophilic substitution: Products include substituted benzoic acid esters with various functional groups.
Oxidation: Products include 4-bromobenzoic acid and other oxidized derivatives.
Reduction: Products include 4-bromobenzyl alcohol and other reduced derivatives.
Scientific Research Applications
Benzoic acid, 4-bromo-, 2-propynyl ester has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: It is used in the study of enzyme inhibition and protein-ligand interactions due to its ability to form stable complexes with biological macromolecules.
Industry: It is used in the production of specialty chemicals, such as dyes, fragrances, and polymers.
Mechanism of Action
The mechanism of action of benzoic acid, 4-bromo-, 2-propynyl ester involves its interaction with specific molecular targets, such as enzymes or receptors. The ester group can undergo hydrolysis to release the active 4-bromobenzoic acid, which can then interact with its target. The bromine atom in the para position can also participate in halogen bonding, which can enhance the binding affinity of the compound to its target.
Comparison with Similar Compounds
Benzoic acid, 4-bromo-, 2-propynyl ester can be compared with other similar compounds, such as:
Benzoic acid, 4-bromo-, methyl ester: This compound has a methyl ester group instead of a 2-propynyl group, which affects its reactivity and applications.
Benzoic acid, 4-bromo-, ethyl ester: This compound has an ethyl ester group instead of a 2-propynyl group, which also affects its reactivity and applications.
Benzoic acid, 4-bromo-, 2-propenyl ester: This compound has a 2-propenyl ester group instead of a 2-propynyl group, which affects its reactivity and applications.
The uniqueness of this compound lies in the presence of the 2-propynyl group, which imparts specific chemical properties and reactivity that are not observed in the other similar compounds.
Properties
CAS No. |
79318-19-7 |
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Molecular Formula |
C10H7BrO2 |
Molecular Weight |
239.06 g/mol |
IUPAC Name |
prop-2-ynyl 4-bromobenzoate |
InChI |
InChI=1S/C10H7BrO2/c1-2-7-13-10(12)8-3-5-9(11)6-4-8/h1,3-6H,7H2 |
InChI Key |
ZCODCUOOAHQHAW-UHFFFAOYSA-N |
Canonical SMILES |
C#CCOC(=O)C1=CC=C(C=C1)Br |
Origin of Product |
United States |
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